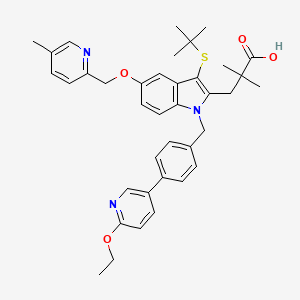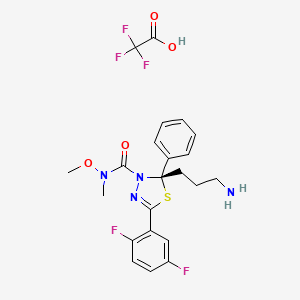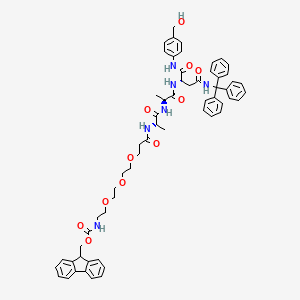
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
Descripción general
Descripción
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a synthetic compound used in various scientific research applications. It is composed of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a polyethylene glycol (PEG) linker, and a peptide sequence consisting of alanine (Ala) and asparagine (Asn) with a trityl (Trt) protecting group. The compound also includes a para-aminobenzoic acid (PAB) moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB typically involves the following steps:
Fmoc Protection: The amino group of the first alanine residue is protected with the Fmoc group.
PEG Linker Attachment: The PEG3 linker is attached to the Fmoc-protected alanine.
Peptide Coupling: The second alanine and asparagine residues are sequentially coupled to the growing peptide chain using standard peptide coupling reagents such as HBTU or DIC.
Trityl Protection: The side chain of asparagine is protected with the Trt group to prevent unwanted reactions.
PAB Attachment: The PAB moiety is attached to the C-terminus of the peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification methods are often employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trt protecting groups under basic and acidic conditions, respectively.
Substitution Reactions: The PAB moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for Trt removal.
Coupling: HBTU or DIC in the presence of a base such as DIPEA.
Major Products
Deprotected Peptide: Removal of protecting groups yields the free peptide.
Substituted Products: Nucleophilic substitution at the PAB moiety can yield various derivatives.
Aplicaciones Científicas De Investigación
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is used in:
Chemistry: As a building block in peptide synthesis.
Biology: In studies involving protein-protein interactions and enzyme-substrate specificity.
Medicine: As a component in drug delivery systems and diagnostic assays.
Industry: In the development of novel biomaterials and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB depends on its specific application. In drug delivery, the PEG linker enhances solubility and bioavailability, while the peptide sequence can target specific biological pathways. The PAB moiety may act as a linker or spacer in conjugation reactions.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-PEG3-Ala-Ala-Asn(Trt): Lacks the PAB moiety.
Fmoc-PEG3-Ala-Ala-Asn: Lacks both the Trt and PAB moieties.
Fmoc-PEG3-Ala-Ala: Lacks the Asn, Trt, and PAB moieties.
Uniqueness
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is unique due to its combination of a PEG linker, a protected peptide sequence, and a PAB moiety, making it versatile for various applications in research and industry.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H66N6O11/c1-41(62-54(68)30-32-74-34-36-76-37-35-75-33-31-61-59(73)77-40-52-50-24-14-12-22-48(50)49-23-13-15-25-51(49)52)56(70)63-42(2)57(71)65-53(58(72)64-47-28-26-43(39-67)27-29-47)38-55(69)66-60(44-16-6-3-7-17-44,45-18-8-4-9-19-45)46-20-10-5-11-21-46/h3-29,41-42,52-53,67H,30-40H2,1-2H3,(H,61,73)(H,62,68)(H,63,70)(H,64,72)(H,65,71)(H,66,69)/t41-,42-,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPBGTLVZPOASW-XKMSCPINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H66N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


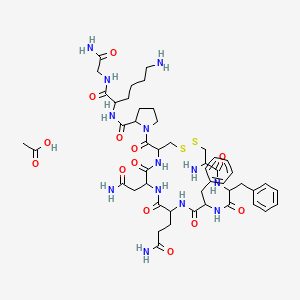
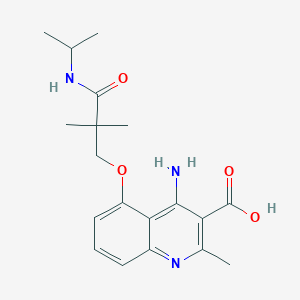

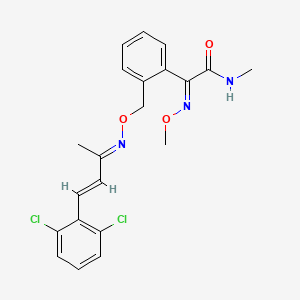

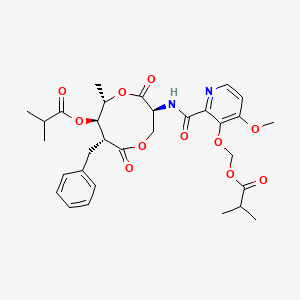
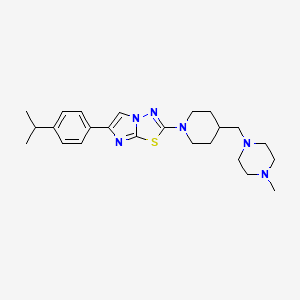

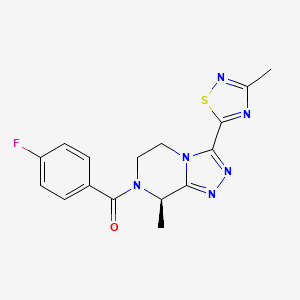

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)
